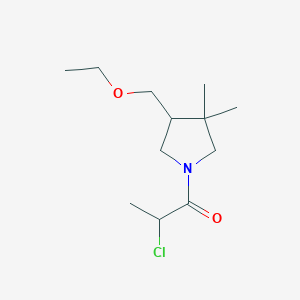
2-氯-1-(4-(乙氧甲基)-3,3-二甲基吡咯烷-1-基)丙-1-酮
描述
2-Chloro-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one, also known as 2-chloro-1-ethyl-3,3-dimethylpyrrolidin-1-yl propan-1-one, is a synthetic compound with a wide range of applications in the field of scientific research. It is used as a reagent for the synthesis of a variety of compounds, including peptides, and as a catalyst for organic reactions. It is also used as a solvent for various organic reactions and as a stabilizer for a variety of organic compounds. 2-chloro-1-ethyl-3,3-dimethylpyrrolidin-1-yl propan-1-one has a wide range of applications in organic and medicinal chemistry.
科学研究应用
合成和药物开发
合成化学领域的研究所导致了具有药物开发重大潜力的新型化合物。例如,已经探索了与吡咯烷和丙酮骨架相关的衍生物的合成及其神经阻断活性,表明此类化合物在治疗神经系统疾病中的潜力 (Iwanami 等人,1981)。这些发现强调了合成策略在设计具有特定生物活性的化合物中的重要性。
代谢途径分析
对代谢途径和化学化合物在生物系统内的转化的研究提供了对其潜在治疗应用和毒性谱的关键见解。例如,已经研究了大鼠中 4-溴-2,5-二甲氧苯乙胺的代谢,以了解其生物转化,揭示了各种代谢产物并提出了在生物体内起作用的潜在代谢途径 (Kanamori 等人,2002)。此类研究对于评估新化学实体的安全性与有效性至关重要。
治疗应用和生物活性
对新型化合物生物活性的研究是识别其治疗潜力的基础。研究表明,具有抗炎和镇痛特性的化合物已被开发,突出了新型合成化合物在疼痛管理和炎症治疗中的潜力 (Berk 等人,2009)。这些见解对于发现新药和改善现有治疗剂至关重要。
属性
IUPAC Name |
2-chloro-1-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2/c1-5-16-7-10-6-14(8-12(10,3)4)11(15)9(2)13/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUYICSQRFDSGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1(C)C)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



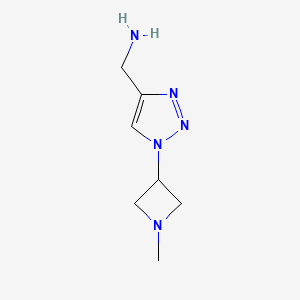


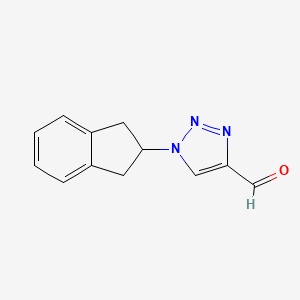
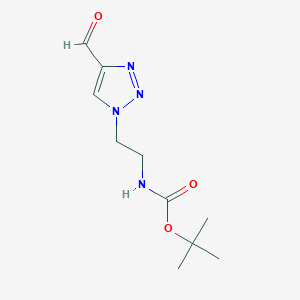
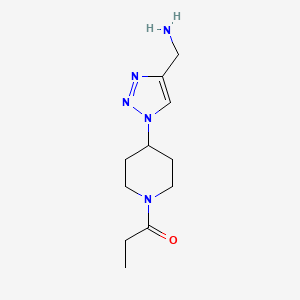

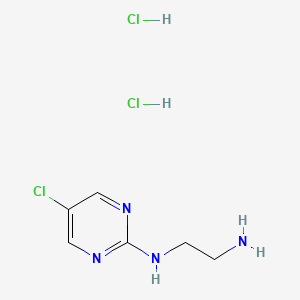



![methyl 3-cyano-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B1481296.png)

